2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the tetrahydropyrimidine family, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 2. Its structure features:
- 1,6-Dimethyl groups: Contributing to steric and electronic modulation.
- 4-(4-Nitrophenyl) substituent: A strong electron-withdrawing group (EWG) influencing reactivity and intermolecular interactions.
- 2-(Ethylsulfanyl)ethyl ester: A thioether-linked ester moiety, enhancing lipophilicity compared to oxygen-based esters.
Properties
IUPAC Name |
2-ethylsulfanylethyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-4-26-10-9-25-16(21)14-11(2)19(3)17(22)18-15(14)12-5-7-13(8-6-12)20(23)24/h5-8,15H,4,9-10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOVPHYUWUUGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386505 | |
| Record name | ST013411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5719-78-8 | |
| Record name | ST013411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine coreThe final step involves esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding to target proteins. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Structural Features
Key structural variations among tetrahydropyrimidine derivatives include substituents at positions 2, 4, and 5, as well as modifications to the oxo/thioxo group. Below is a comparative analysis:
Key Observations :
- Thioxo vs. Oxo : Thioxo derivatives (e.g., ) may exhibit altered hydrogen-bonding capabilities and metabolic stability due to sulfur’s larger atomic radius and lower electronegativity.
- Ester Moieties : The 2-(ethylsulfanyl)ethyl ester in the target compound increases lipophilicity (logP) relative to conventional ethyl esters, possibly improving membrane permeability .
Physicochemical Properties
- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy or hydroxy-substituted analogs (e.g., ).
- Crystallinity : Single-crystal X-ray data for Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () reveals a planar tetrahydropyrimidine ring with puckering parameters (see Cremer-Pople analysis ), suggesting similar conformational flexibility in the target compound.
Biological Activity
2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 5719-78-8) is a compound that falls within the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. The focus of this article is to explore its biological activity through various studies and findings.
The molecular formula of the compound is , with a molecular weight of approximately 379.43 g/mol. Its structural characteristics include a tetrahydropyrimidine ring and a nitrophenyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O5S |
| Molecular Weight | 379.43 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have been shown to induce apoptosis in various cancer cell lines. In one study, a related compound was tested against glioma cell lines and demonstrated improved activity compared to standard treatments .
Antimicrobial Properties
The antimicrobial potential of this class of compounds has also been investigated. Compounds containing the tetrahydropyrimidine structure have shown effectiveness against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Study on Anticancer Effects
A study published in Molecular Bank reported the synthesis and evaluation of tetrahydropyrimidine derivatives for their anticancer activity. The results indicated that specific modifications in the structure led to enhanced cytotoxic effects against human cancer cell lines .
Evaluation of Antimicrobial Activity
Another investigation focused on assessing the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives exhibited potent inhibitory effects, suggesting their potential as therapeutic agents in treating bacterial infections .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : It has been observed that certain derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : The antimicrobial activity may stem from the disruption of bacterial cell membranes.
Q & A
Q. What are the key synthetic challenges in preparing 2-(ethylsulfanyl)ethyl tetrahydropyrimidine derivatives, and how are they addressed?
The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions, including cyclocondensation, functional group protection/deprotection, and regioselective substitutions. For example, analogous compounds require precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like premature deprotection or oxidation . Solvents such as DMF or dichloromethane are often used to stabilize intermediates. Yield optimization (e.g., 60–80%) is achieved via iterative adjustments to stoichiometry and catalytic additives (e.g., p-toluenesulfonic acid) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions, such as the ethylsulfanyl group and nitrophenyl ring. For example, H NMR signals for methyl groups in similar compounds appear at δ 1.2–1.4 ppm, while aromatic protons from the 4-nitrophenyl group resonate at δ 7.5–8.5 ppm .
- X-ray Crystallography : Single-crystal analysis resolves conformational ambiguities (e.g., chair vs. boat configurations of the tetrahydropyrimidine ring). Disorder in crystal structures, common with flexible substituents, is minimized using low-temperature data collection (e.g., 100 K) .
- HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers of the ethylsulfanyl group) versus static crystal structures. For example:
- NMR : Fast exchange between conformers in solution can average signals, masking true substituent orientations.
- X-ray : Captures a single conformation but may show disorder if multiple conformers coexist in the lattice . Methodology : Use variable-temperature NMR to slow conformational exchange and DFT calculations to model energetically favored conformers. Cross-validate with solid-state NMR if crystalline material is available .
Q. What strategies optimize the regioselective introduction of the 4-nitrophenyl group during synthesis?
The 4-nitrophenyl group’s electron-withdrawing nature complicates electrophilic substitution. Strategies include:
- Pre-functionalization : Attach the nitrophenyl group early in the synthesis to avoid competing reactions at later stages .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to activate the pyrimidine ring for regioselective Friedel-Crafts alkylation .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., carbonyl groups) with tert-butyldimethylsilyl (TBS) groups to direct nitration .
Q. How does the ethylsulfanyl moiety influence the compound’s reactivity in biological assays?
The ethylsulfanyl group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. However, it may also act as a metabolic liability via oxidation to sulfoxide/sulfone derivatives. Methodological recommendations :
- Metabolic Stability Assays : Incubate with liver microsomes and monitor sulfanyl oxidation using LC-MS/MS .
- Docking Studies : Compare binding affinities of the parent compound and its sulfoxide derivative to target proteins (e.g., kinases) using AutoDock Vina .
Key Research Gaps Identified
- Limited experimental data on in vivo pharmacokinetics of ethylsulfanyl-containing tetrahydropyrimidines.
- Mechanistic studies on the 4-nitrophenyl group’s role in target binding (e.g., π-stacking vs. electrostatic interactions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
